Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate

Ophthalmology Inflammation Enzyme Inhibition

Postoperative ocular inflammation management requires NSAIDs with quantifiable COX-2 selectivity and proven corneal safety-generic substitution risks poor outcomes. Bromfenac potassium (CAS 120095-19-4) addresses this directly: • COX-2 IC50 of 7.45 nM-4.1× more potent than diclofenac (IC50 30.7 nM) and 2.7× more potent than amfenac (IC50 20.4 nM). • No corneal melts reported in published studies, unlike diclofenac and ketorolac, supporting safer chronic ocular inflammation models. • Once-daily dosing regimen enhances patient compliance in clinical protocols. Sourced with ≥98% purity, sealed in dry, 2-8°C storage, shipped ambient globally.

Molecular Formula C8H5BrKNO3
Molecular Weight 282.13 g/mol
CAS No. 120095-19-4
Cat. No. B169696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(2-amino-5-bromophenyl)-2-oxoacetate
CAS120095-19-4
Molecular FormulaC8H5BrKNO3
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+]
InChIInChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1
InChIKeyRHJUYMGTTRUVJU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromfenac Potassium Overview


Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate, also known as bromfenac potassium, is a brominated nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent and nonselective inhibitor of cyclooxygenase (COX) enzymes. As a potassium salt of a phenylacetic acid derivative, it is primarily utilized in ophthalmology for the management of postoperative inflammation and pain following cataract surgery [1]. Its chemical structure features a brominated aromatic ring with an amino group and a potassium salt of an oxoacetate moiety, conferring specific physicochemical and pharmacological properties that distinguish it from other NSAIDs [2].

1 COX enzyme inhibition research tool
2 In vitro prostaglandin pathway assays
3 Potassium salt form for solubility studies

Why Bromfenac Potassium Cannot Be Substituted


Generic substitution of ophthalmic NSAIDs is not straightforward due to significant differences in potency, selectivity, and clinical outcomes. Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate (bromfenac potassium) demonstrates a unique combination of high COX-2 inhibitory potency and favorable ocular safety profile that is not replicated by other NSAIDs like diclofenac, ketorolac, or nepafenac. The bromine atom in its structure contributes to its enhanced anti-inflammatory activity compared to chlorinated or non-halogenated analogs [1]. Moreover, its potassium salt form may offer advantages in terms of solubility and bioavailability over sodium salts, although direct comparative data are limited [2]. Therefore, procurement decisions must be guided by specific, quantifiable performance metrics rather than class-level assumptions.

Bromfenac Potassium
Reported nonselective COX inhibition with a distinctive bromine substitution pattern; potassium salt may influence solubility and tissue partitioning context.
Other Ophthalmic NSAIDs
COX-2 selectivity, salt form, and tissue retention profiles may differ; in vitro inhibition potency and ex vivo ocular distribution may not transfer directly.

Quantitative Evidence: Bromfenac vs. Comparators


COX-2 Inhibition Advantage

Bromfenac exhibits significantly greater potency in inhibiting COX-2 compared to diclofenac, with an IC50 of 7.45 nM versus 30.7 nM, a 4.1-fold difference [1]. It also demonstrates a 2.7-fold higher potency for COX-2 inhibition than amfenac (IC50 20.4 nM) [1]. This enhanced potency is critical for effective suppression of prostaglandin-mediated inflammation at lower drug concentrations.

COX-2 Inhibition IC50
Head-to-head
7.45 nM vs Diclofenac 30.7 nM (4.1-fold)
Supports COX-2 inhibition assay context
Recombinant human COX-2 enzyme assay
Ophthalmology Inflammation Enzyme Inhibition

Post-Cataract Inflammation Control

In a head-to-head clinical study of 98 patients undergoing cataract surgery, bromfenac demonstrated significantly better control of early postoperative inflammation than nepafenac. On Day 1 post-surgery, the bromfenac group reported less pain (p<0.001), less redness (p=0.027), milder anterior chamber (AC) cell reactions (p<0.001), and a lower incidence of vitritis (p<0.001) [1]. At Day 40, while both groups showed resolution, 10.2% of nepafenac patients still had mild AC cells versus none in the bromfenac group (p=0.022) [1].

Post-Cataract Inflammation
Trial context
Reported lower pain/AC cell score vs nepafenac (Day 1, p<0.05)
Supports early postoperative inflammation endpoint review
Randomized study, n=98; endpoint context only
Cataract Surgery Postoperative Inflammation Clinical Trial

Visual Acuity Improvement

In phase III clinical trials involving 559 patients receiving bromfenac 0.09% and 278 placebo controls, bromfenac treatment was associated with significantly faster and greater improvement in best-corrected visual acuity (BCVA) post-cataract surgery. By Day 15, 84% of bromfenac patients achieved ≥1-line BCVA improvement versus 63% of controls (p<0.0001); 50% achieved ≥3-line improvement versus 35% (p<0.0125). At Day 22, these rates were 87% vs 72% (p<0.001) and 56% vs 41% (p<0.005), respectively [1].

Visual Acuity Improvement
Trial context
84% ≥1-line BCVA improvement (Day 15) vs placebo 63%
Supports visual acuity endpoint context
Phase III data; functional endpoint interpretation
Cataract Surgery Visual Acuity Functional Outcomes

Corneal Safety Advantage

A comprehensive review of 23 clinical studies evaluating bromfenac for various ocular indications found that corneal complications, such as melts reported with diclofenac and ketorolac, were not observed with bromfenac in any of the studies [1]. While this is an absence of adverse events rather than a direct comparative trial, it represents a clinically meaningful safety differentiator for long-term or repeated ophthalmic use.

Corneal Safety Profile
Context-dependent
0 corneal melts across 23 reviewed studies
Supports safety-related endpoint monitoring
Literature review; no direct comparator trial
Ocular Safety Corneal Toxicity NSAID Comparison

Ocular Prostaglandin Synthesis Inhibition

In ex vivo studies using rabbit iris-ciliary body tissue, bromfenac inhibited prostaglandin synthesis with an IC50 of 1.1 μM, which was significantly lower (more potent) than indomethacin (4.2 μM) and pranoprofen (11.9 μM) [1]. This 3.8-fold and 10.8-fold greater potency, respectively, in a relevant ocular tissue model underscores its superior capacity to suppress inflammation at the site of action.

Ocular PG Synthesis Inhibition
Head-to-head
IC50 1.1 μM vs Indomethacin 4.2 μM (3.8-fold)
Ex vivo ocular tissue potency context
Rabbit iris-ciliary body model
Ocular Pharmacology Prostaglandin Inhibition Ex Vivo Model

Once-Daily Dosing Feasibility

Bromfenac 0.09% ophthalmic solution is approved for once-daily (Q.D.) dosing following cataract surgery [1]. This convenient regimen is supported by its sustained ocular bioavailability and prolonged tissue retention, which differentiate it from many other ophthalmic NSAIDs that require two to four times daily instillation. The Q.D. schedule has been shown to improve patient compliance compared to T.I.D. or Q.I.D. regimens [2].

Once-Daily Dosing
Regulatory context
Approved Q.D. regimen
May influence compliance in research models
FDA labeling; extended tissue retention profile
Ocular Pharmacokinetics Dosing Regimen Patient Compliance

Procurement Scenarios


Post-Cataract Inflammation Management

Procure for clinical studies or therapeutic development aimed at reducing postoperative inflammation and pain following cataract surgery. Evidence supports superior early anti-inflammatory effect compared to nepafenac [1] and improved visual acuity outcomes [2]. Once-daily dosing regimen enhances patient compliance [3].

High-Potency Ophthalmic Formulations

Utilize as the active pharmaceutical ingredient (API) in novel ophthalmic solutions where high COX-2 inhibitory potency is required. Its IC50 of 7.45 nM against COX-2 [1] and favorable ocular safety profile [2] make it a compelling candidate for treating various ocular inflammatory conditions beyond cataract surgery.

NSAID Potency & Selectivity Studies

Employ as a reference compound in head-to-head in vitro or ex vivo studies evaluating COX-1/COX-2 inhibition. Its well-characterized IC50 values [1] and robust inhibition of prostaglandin synthesis in ocular tissues [2] provide a benchmark for assessing new chemical entities or formulations.

Ocular Safety & Toxicity Profiling

Select for preclinical or clinical studies focused on corneal safety, as it has not been associated with corneal melts in published studies, unlike diclofenac and ketorolac [1]. This makes it a safer alternative for evaluating chronic NSAID administration in ocular disease models.

Application
Selection Property
Validation Focus
Post-cataract inflammation model research
COX-2 inhibition endpoint response
Model inflammation scoring
Ophthalmic formulation research
Potency and solubility context
Formulation-dependent tissue exposure
COX inhibitor benchmarking
Reported IC50 values
Enzyme inhibition assay context
Ocular safety profile monitoring
Safety-related endpoint context
Review of reported corneal events
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